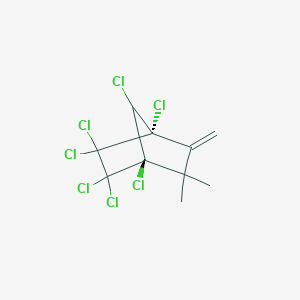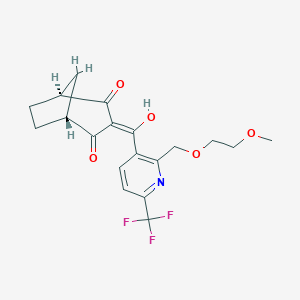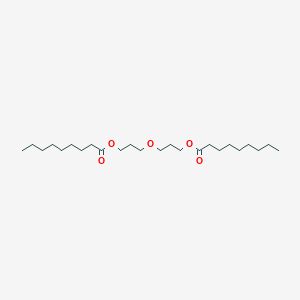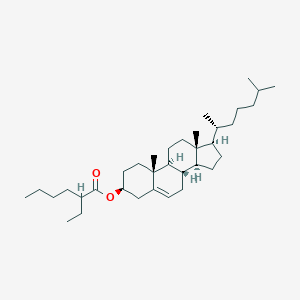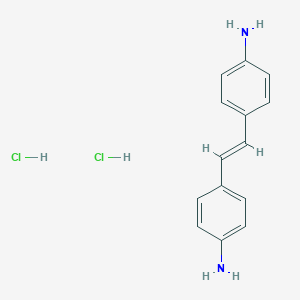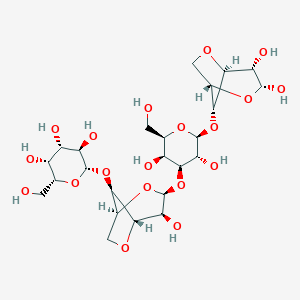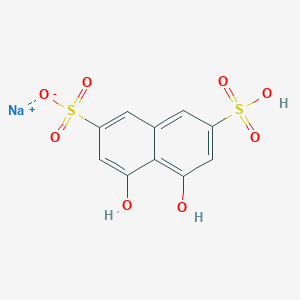
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt
描述
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt is a chemical compound with the molecular formula C10H7NaO8S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and two hydroxyl groups on the naphthalene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by hydroxylation. The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the hydroxylation of the naphthalene ring at the 4 and 5 positions using a suitable hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The monosodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted naphthalene derivatives.
科学研究应用
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of chelating agents and as a component in various industrial processes.
作用机制
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form strong interactions with metal ions, proteins, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt
- 3-Amino-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
Uniqueness
2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong interactions with metal ions and proteins.
属性
IUPAC Name |
sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOFRGSTDARPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-25-4 (Parent) | |
| Record name | Sodium chromotropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063224 | |
| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Sodium chromotropate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3888-44-6 | |
| Record name | Sodium chromotropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the analytical applications of Sodium Chromotropate according to the provided research?
A1: Sodium Chromotropate is utilized as a colorimetric reagent for the quantitative determination of Blasticidin S, an antifungal substance. [] The method relies on the oxidative degradation of the N-methyl group in Blasticidin S using potassium permanganate, resulting in formaldehyde. Sodium Chromotropate then reacts with the generated formaldehyde, producing a colored compound suitable for spectrophotometric analysis. []
Q2: Are there any other chemical methods for Blasticidin S determination mentioned in the research, besides using Sodium Chromotropate?
A2: Yes, the research describes two additional methods for Blasticidin S determination. [] The first method involves separating Blasticidin S hydrochloride from contaminants via thin-layer chromatography, followed by direct spectrophotometric measurement at 275 nm in an acidic medium. [] The second method employs a two-step process: Blasticidin S is initially degraded by heating with hydroxylamine, and the resulting product undergoes diazo-coupling with diazosulfanilate, yielding a colored compound for colorimetric analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


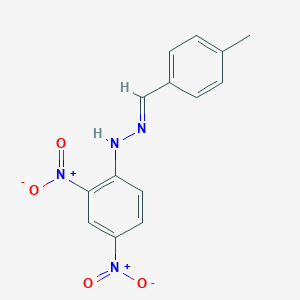
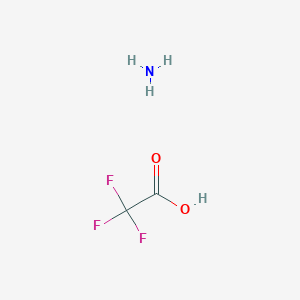
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
